4-Diethylaminobutyric acid hydrochloride

Vue d'ensemble

Description

4-Diethylaminobutyric acid hydrochloride: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of butyric acid, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, resulting in a compound with unique properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethylaminobutyric acid hydrochloride typically involves the reaction of butyric acid with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, ensuring that it meets the required quality standards for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Diethylaminobutyric acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted butyric acid derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

One of the most significant applications of DEAB is in peptide synthesis. It is employed as a coupling agent in the formation of peptide bonds, facilitating the assembly of amino acids into peptides through solution-phase synthesis techniques. This application is critical in the development of therapeutic peptides and proteins used in various medical treatments .

Pharmaceutical Intermediates

DEAB serves as an important pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy and bioavailability. The compound's ability to cross biological membranes makes it a candidate for drug delivery systems .

Biochemical Research

In biochemical studies, DEAB has been utilized to explore cellular mechanisms and metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions has been investigated, providing insights into enzyme kinetics and regulation .

Case Study 1: Peptide Drug Development

A study focused on the use of DEAB in synthesizing a novel peptide drug for treating neurodegenerative diseases demonstrated its effectiveness as a coupling agent. The resulting peptides showed improved stability and activity compared to those synthesized without DEAB .

Case Study 2: Drug Delivery Systems

Research conducted on drug delivery systems incorporating DEAB revealed its potential as an enhancer for transdermal drug delivery. The compound's properties facilitated skin permeation, allowing for more effective delivery of therapeutic agents .

Comparison Table: Applications of DEAB

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Coupling agent for amino acids | Enhances peptide bond formation |

| Pharmaceutical Intermediates | Intermediate for drug synthesis | Improves drug efficacy |

| Biochemical Research | Substrate/inhibitor in enzymatic reactions | Insights into enzyme kinetics |

| Drug Delivery Systems | Enhancer for transdermal delivery | Improved skin permeation |

Mécanisme D'action

The mechanism of action of 4-Diethylaminobutyric acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

- 4-Dimethylaminobutyric acid hydrochloride

- 4-Methylaminobutyric acid hydrochloride

- 3-Diethylaminopropionic acid hydrochloride

Comparison: 4-Diethylaminobutyric acid hydrochloride is unique due to the presence of diethyl groups on the nitrogen atom, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Activité Biologique

4-Diethylaminobutyric acid hydrochloride (DEAB) is a compound of interest due to its potential biological activities, including its roles in neuroprotection, antioxidant properties, and antimicrobial effects. This article reviews the available literature on DEAB's biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : CHClN

- Molecular Weight : 167.69 g/mol

- CAS Number : 69954-66-1

- Melting Point : 153-155 °C

DEAB is a water-soluble compound characterized by the presence of a diethylamino group, which enhances its pharmacological properties, particularly its ability to cross biological membranes.

Neuroprotective Effects

Research indicates that DEAB exhibits neuroprotective properties. A study demonstrated that DEAB can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Activity

DEAB has been evaluated for its antioxidant capacity. In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method showed that DEAB exhibits significant radical scavenging activity. The results are summarized in Table 1:

| Compound | DPPH Scavenging Activity (%) at 1 mM | DPPH Scavenging Activity (%) at 2 mM |

|---|---|---|

| DEAB | 51.00 ± 0.60 | 76.00 ± 0.90 |

| α-Tocopherol | 78.06 ± 0.64 | 84.95 ± 1.44 |

| Ferulic Acid | 91.22 ± 1.27 | 96.13 ± 0.83 |

These findings indicate that while DEAB has lower antioxidant activity compared to standard antioxidants like α-tocopherol and ferulic acid, it still demonstrates considerable potential as an antioxidant agent .

Antimicrobial Activity

DEAB's antimicrobial properties have been investigated against various bacterial strains. The antibacterial activity data is presented in Table 2:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | Moderate |

| Escherichia coli | Lower activity |

| Staphylococcus aureus | Moderate |

The compound showed moderate effectiveness against Gram-negative bacteria, particularly Pseudomonas aeruginosa, while exhibiting lower activity against Gram-positive strains .

Case Studies

A notable case study involved the use of DEAB in a model of oxidative stress-induced neuronal injury. The administration of DEAB significantly reduced markers of oxidative damage and improved neuronal survival rates compared to control groups . This supports the hypothesis that DEAB may be beneficial in therapeutic strategies aimed at mitigating neurodegenerative processes.

Propriétés

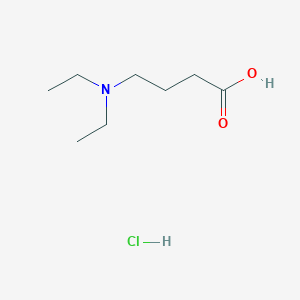

IUPAC Name |

4-(diethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-3-9(4-2)7-5-6-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHAADCYUIHWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.